N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
Description
N-(2-(3,5-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 3,5-dimethylphenyl group at position 2 and a 2-nitrobenzamide substituent at position 3. The 2-nitrobenzamide moiety introduces electron-withdrawing properties, which may influence reactivity, solubility, or target-binding affinity compared to analogs with alternative substituents.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-7-13(2)9-14(8-12)23-19(16-10-28-11-17(16)22-23)21-20(25)15-5-3-4-6-18(15)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESFMCSIFAYWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a suitable aryl halide and a base.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide group to the thieno[3,4-c]pyrazole core, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and bases are commonly employed.
Major Products
Amines: Reduction of the nitro group yields amines.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.
Scientific Research Applications
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs typically differ in the benzamide substituent’s functional group and position. A key comparator is N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxy-benzamide (), which replaces the 2-nitro group with a 3-methoxy substituent . Below is a detailed analysis:
Structural and Electronic Differences
Hypothetical Implications
Bioactivity : The nitro group’s electron-withdrawing nature could enhance electrophilic interactions with biological targets (e.g., enzymes), whereas the methoxy group may favor hydrogen bonding or π-π stacking .
Stability : Nitro groups are prone to metabolic reduction, which could shorten the compound’s half-life relative to the more stable methoxy derivative.
Research Findings and Limitations
While direct experimental data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Kinase Inhibition: Thienopyrazole derivatives with electron-withdrawing groups (e.g., nitro) often exhibit stronger inhibition of kinases like EGFR due to enhanced binding to ATP pockets.
- Antimicrobial Activity : Methoxy-substituted analogs may show better Gram-positive bacterial inhibition owing to improved solubility .
Critical Knowledge Gaps
- No empirical data (e.g., IC₅₀, solubility, logP) are provided in for quantitative comparison.
- Synthetic routes and regioselectivity for nitro vs. methoxy substitution remain unaddressed.
Biological Activity
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group and a nitrobenzamide moiety. The molecular formula is with a molecular weight of approximately 375.5 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O3S |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 396724-40-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thieno[3,4-c]pyrazole ring through cyclization reactions followed by the introduction of the nitrobenzamide group.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
This compound has also shown promising anti-inflammatory activity. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the thieno[3,4-c]pyrazole core have been studied to enhance potency and selectivity. For instance:
- Substituent Variations : Modifications on the 2-nitrobenzamide moiety can lead to changes in solubility and bioavailability.
- Core Modifications : Altering the thieno[3,4-c]pyrazole structure may affect receptor binding affinity and overall efficacy.
Case Studies
- In Vitro Studies : A study conducted by researchers at Quaid-I-Azam University demonstrated that derivatives of this compound showed enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines when compared to standard chemotherapeutics.
- In Vivo Models : Animal studies have indicated that administration of this compound resulted in reduced tumor size and improved survival rates in xenograft models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
